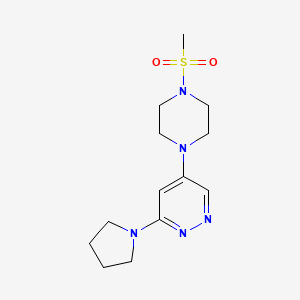![molecular formula C22H20N6O3S B2414658 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-12-9](/img/structure/B2414658.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups, including an acetamide group, a sulfonamide group, and a 1,2,3-triazole ring . The linear formula is C14H16N4O3S .Scientific Research Applications
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa). Preliminary studies suggest that it exhibits promising antiproliferative activity, making it a candidate for further investigation in cancer therapy .
Anti-Fibrotic Activity
The compound’s anti-fibrotic properties have been studied extensively. In vitro experiments using immortalized rat hepatic stellate cells (HSC-T6) revealed that several derivatives of this compound exhibit better anti-fibrotic activity than Pirfenidone (a known anti-fibrotic drug) and Bipy55′DC. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated significant inhibition of collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .
EGFR Kinase Inhibition
In silico studies have hinted at the compound’s ability to inhibit epidermal growth factor receptor (EGFR) kinase. EGFR plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial. Further investigations are needed to validate its EGFR inhibitory activity .
Photoactive Materials
Interestingly, this compound has been explored as a precursor for potential photoactive materials. Its unique structure makes it suitable for constructing coordination complexes with intriguing properties. Researchers have identified it as an excellent building block for such applications .
Antitubercular Activity
Derivatives derived from pyridine and indole, including this compound, were evaluated for their in vitro antitubercular activity. While more research is needed, initial findings indicate potential efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Carbonic Anhydrase Inhibition
Given the presence of a sulfonamide group, this compound might also exhibit carbonic anhydrase inhibition. Carbonic anhydrases play essential roles in physiological processes, and their inhibition has therapeutic implications. However, specific studies on this compound’s interaction with carbonic anhydrases are lacking .
properties
IUPAC Name |
1-phenyl-5-pyridin-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c23-32(30,31)18-11-9-16(10-12-18)13-15-25-22(29)20-21(19-8-4-5-14-24-19)28(27-26-20)17-6-2-1-3-7-17/h1-12,14H,13,15H2,(H,25,29)(H2,23,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAVEXQGLVJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)
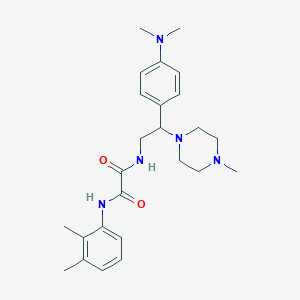
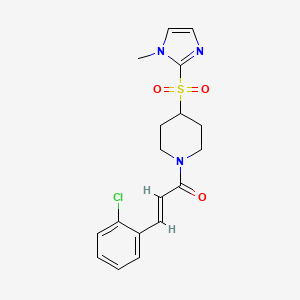
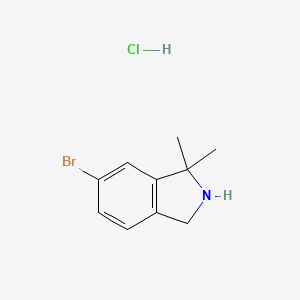


![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
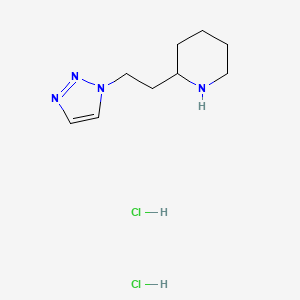
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)
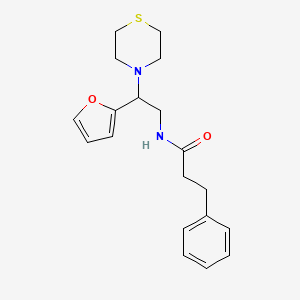

![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)
